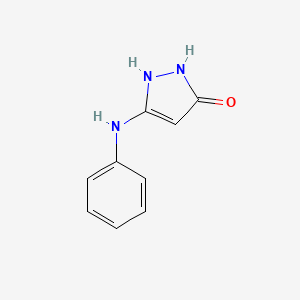
(4S)-1-Fmoc-4-(4-iodophenoxy)-L-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S)-1-Fmoc-4-(4-iodophenoxy)-L-proline is a synthetic compound that belongs to the family of proline derivatives It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an iodophenoxy substituent on the proline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-1-Fmoc-4-(4-iodophenoxy)-L-proline typically involves multiple steps. One common method starts with the protection of the proline amino group using the Fmoc group. This is followed by the introduction of the iodophenoxy substituent through a nucleophilic substitution reaction. The reaction conditions often involve the use of bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(4S)-1-Fmoc-4-(4-iodophenoxy)-L-proline can undergo various chemical reactions, including:
Oxidation: The iodophenoxy group can be oxidized to form iodophenol derivatives.
Reduction: The iodophenoxy group can be reduced to form phenoxy derivatives.
Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or THF are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the iodophenoxy group can yield iodophenol derivatives, while reduction can produce phenoxy derivatives.
科学研究应用
(4S)-1-Fmoc-4-(4-iodophenoxy)-L-proline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the study of protein-protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of advanced materials, such as liquid crystal displays (LCDs) and other electronic components.
作用机制
The mechanism of action of (4S)-1-Fmoc-4-(4-iodophenoxy)-L-proline involves its interaction with specific molecular targets. The Fmoc group can be removed under basic conditions to expose the proline residue, which can then interact with enzymes or receptors. The iodophenoxy group can participate in halogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-Iodophenol: A simpler compound with similar iodophenoxy functionality.
Fmoc-L-proline: A related compound without the iodophenoxy substituent.
4-(4-Iodophenoxy)phenol: Another compound with an iodophenoxy group but different overall structure.
Uniqueness
(4S)-1-Fmoc-4-(4-iodophenoxy)-L-proline is unique due to the combination of the Fmoc protecting group and the iodophenoxy substituent on the proline ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
分子式 |
C26H22INO5 |
|---|---|
分子量 |
555.4 g/mol |
IUPAC 名称 |
(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(4-iodophenoxy)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C26H22INO5/c27-16-9-11-17(12-10-16)33-18-13-24(25(29)30)28(14-18)26(31)32-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,18,23-24H,13-15H2,(H,29,30)/t18-,24-/m0/s1 |
InChI 键 |
QKHJUQWFRZUHJS-UUOWRZLLSA-N |
手性 SMILES |
C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC5=CC=C(C=C5)I |
规范 SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC5=CC=C(C=C5)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


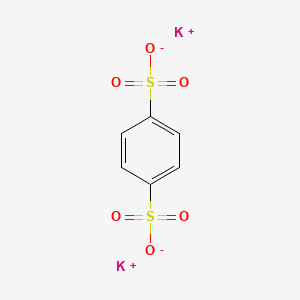
![2-[(n-Pentyloxy)methyl]phenylZinc bromide](/img/structure/B14892347.png)
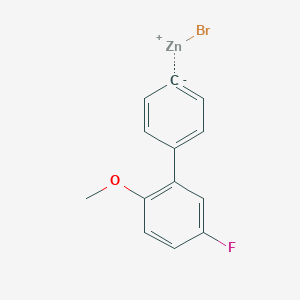
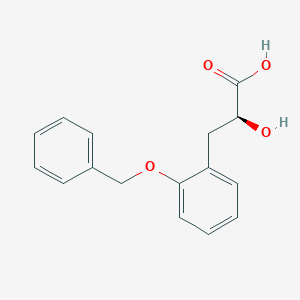

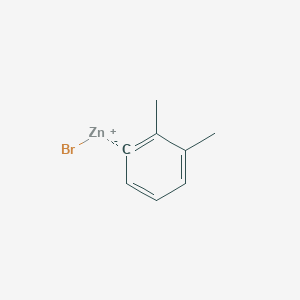
![N-(3-methylbutan-2-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14892409.png)

![Bis{[1-(2R,5R)-2,5-diethylphospholanyl]-[2-(2R,5R)-2,5-diethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate](/img/structure/B14892429.png)
![3-({2-[(3-Chlorophenyl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14892436.png)
![4-Chloro-7,8-dihydro-6h-pyrano[3,2-d]pyrimidine](/img/structure/B14892440.png)
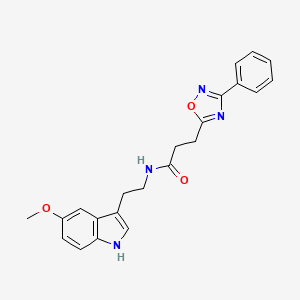
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)propanoic acid](/img/structure/B14892446.png)
